1-Benzyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid
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Overview
Description
1-Benzyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid is a synthetic compound belonging to the indole family Indole derivatives are known for their significant biological activities and are widely used in medicinal chemistry
Preparation Methods
The synthesis of 1-Benzyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Material: The synthesis begins with the preparation of the indole core.
Functionalization: The indole core is then functionalized with methoxy groups at positions 4, 5, and 6.
Carboxylation: Finally, a carboxylic acid group is introduced at position 2.
Reaction conditions often involve the use of strong acids or bases, organic solvents, and catalysts to facilitate the reactions. Industrial production methods may employ similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.
Chemical Reactions Analysis
1-Benzyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the reduction of the carboxylic acid group to an alcohol.
Substitution: Electrophilic substitution reactions can occur at the benzyl group or the methoxy groups, leading to the formation of various substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts like palladium on carbon, and specific temperature and pressure conditions to optimize the reaction outcomes.
Scientific Research Applications
1-Benzyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 1-Benzyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may inhibit certain enzymes involved in cancer cell proliferation or interact with microbial cell membranes, leading to antimicrobial effects. The exact molecular targets and pathways depend on the specific biological activity being studied.
Comparison with Similar Compounds
1-Benzyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid can be compared with other indole derivatives, such as:
1-Benzyl-4-hydroxy-2-methyl-1H-benzo[d]imidazole-6-carboxylic acid: This compound has a similar benzyl group but differs in the functional groups attached to the indole core.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity, differing in its structure and biological functions.
5-Fluoro-1H-indole-2-carboxylic acid: A fluorinated indole derivative with distinct chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical reactivity and biological activity compared to other indole derivatives.
Biological Activity
1-Benzyl-4,5,6-trimethoxy-1H-indole-2-carboxylic acid (1-Bn-TMO-ICA) is a complex organic compound that belongs to the indole-2-carboxylic acid class. Its unique structure, characterized by a benzyl group and multiple methoxy substituents, suggests potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article reviews the biological activity of 1-Bn-TMO-ICA based on recent research findings and case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₁₈H₁₉N₁O₅, with a molecular weight of approximately 341.36 g/mol. The compound features:
- Indole core : Provides a framework for biological activity.
- Benzyl group : Enhances solubility and potential interactions with biological targets.
- Methoxy groups : Located at positions 4, 5, and 6, these groups may influence reactivity and biological properties.
- Carboxylic acid group : Positioned at C2, this functional group is critical for its interaction with biological systems.
Antimicrobial Activity
Research indicates that compounds within the indole family exhibit significant antimicrobial properties. Specifically, 1-Bn-TMO-ICA has shown potential against various pathogens. Preliminary studies suggest that it may inhibit the growth of bacteria and fungi by disrupting cell membrane integrity or inhibiting essential enzymes involved in metabolic processes.
Anticancer Properties
Indole derivatives have been extensively studied for their anticancer effects. 1-Bn-TMO-ICA's mechanism involves the inhibition of specific enzymes related to cancer cell proliferation. For instance, it may inhibit enzymes such as topoisomerases or kinases that are crucial for cancer cell survival and division. In vitro studies have demonstrated that this compound can induce apoptosis in cancer cells through various pathways .
Anti-inflammatory Effects
The anti-inflammatory potential of 1-Bn-TMO-ICA has been explored in several studies. It appears to modulate inflammatory pathways by inhibiting cyclooxygenase (COX) enzymes. In particular, its effects on COX-2 have been documented, with IC50 values indicating significant inhibition compared to standard anti-inflammatory drugs .
Case Study 2: Structure–Activity Relationship (SAR)
A comprehensive SAR analysis has been conducted on various indole derivatives to understand how structural modifications affect biological activity. The presence of methoxy groups at specific positions was found to enhance solubility and bioactivity in several cases. This suggests that similar modifications in 1-Bn-TMO-ICA could lead to improved therapeutic profiles .
Comparative Analysis with Similar Compounds
Compound Name | Structural Features | Unique Aspects |
---|---|---|
5,6-Dimethoxyindole-2-carboxylic acid | Indole core with two methoxy groups | Lacks benzyl substitution |
1-Benzyl-5-nitro-1H-indole-2-carboxylic acid | Nitro group at position 5 | Different electronic properties due to nitro group |
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate | Amino and isobutoxy substituents | Exhibits significant antiviral activity |
4,5-Dimethoxyindole | Two methoxy groups without carboxylic acid functionality | Simpler structure lacking benzyl and carboxylic acid |
The unique combination of functional groups in 1-Bn-TMO-ICA may enhance its solubility and bioactivity compared to these similar compounds.
Properties
IUPAC Name |
1-benzyl-4,5,6-trimethoxyindole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19NO5/c1-23-16-10-14-13(17(24-2)18(16)25-3)9-15(19(21)22)20(14)11-12-7-5-4-6-8-12/h4-10H,11H2,1-3H3,(H,21,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YFEMPACQGVZLDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=C2C=C(N(C2=C1)CC3=CC=CC=C3)C(=O)O)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19NO5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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